Cas no 53525-55-6 (N-methyl-1H-imidazole-5-carboxamide)

N-methyl-1H-imidazole-5-carboxamide structure
53525-55-6 structure
Product Name:N-methyl-1H-imidazole-5-carboxamide
CAS No:53525-55-6
MF:C5H7N3O
MW:125.128580331802
MDL:MFCD09038168
CID:374599
PubChem ID:565659
Update Time:2025-11-02

N-methyl-1H-imidazole-5-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-methyl-1H-imidazole-5-carboxamide
    • 1H-Imidazole-5-carboxamide,N-methyl-
    • 1H-Imidazole-5-carboxamide,N-methyl
    • 53525-55-6
    • SCHEMBL1438161
    • N-METHYL-1H-IMIDAZOLE-4-CARBOXAMIDE
    • CS-0331845
    • DTXSID90340563
    • FLFMCBMWUDAGSD-UHFFFAOYSA-N
    • MFCD09038168
    • N-Methyl-1H-imidazole-5-carboxamide #
    • AKOS012028136
    • AS-53718
    • P16942
    • Imidazole-5-carboxylic amide, N-methyl-
    • AKOS006238854
    • MDL: MFCD09038168
    • Inchi: 1S/C5H7N3O/c1-6-5(9)4-2-7-3-8-4/h2-3H,1H3,(H,6,9)(H,7,8)
    • InChI Key: FLFMCBMWUDAGSD-UHFFFAOYSA-N
    • SMILES: O=C(C1=CN=CN1)NC

Computed Properties

  • Exact Mass: 125.05900
  • Monoisotopic Mass: 125.058911855g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 2
  • Complexity: 115
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.3
  • Topological Polar Surface Area: 57.8Ų

Experimental Properties

  • Density: 1.2±0.1 g/cm3
  • Boiling Point: 518.7±23.0 °C at 760 mmHg
  • Flash Point: 267.5±22.6 °C
  • PSA: 57.78000
  • LogP: 0.16020
  • Vapor Pressure: 0.0±1.4 mmHg at 25°C

N-methyl-1H-imidazole-5-carboxamide Security Information

N-methyl-1H-imidazole-5-carboxamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM521775-1g
N-Methyl-1H-imidazole-5-carboxamide
53525-55-6 95%
1g
$710 2023-01-02
abcr
AB486571-250 mg
N-Methyl-1H-imidazole-5-carboxamide; .
53525-55-6
250mg
€548.30 2023-06-15
Crysdot LLC
CD11109223-1g
N-Methyl-1H-imidazole-5-carboxamide
53525-55-6 95+%
1g
$545 2024-07-17
Crysdot LLC
CD11109223-5g
N-Methyl-1H-imidazole-5-carboxamide
53525-55-6 95+%
5g
$1221 2024-07-17
Crysdot LLC
CD11109223-10g
N-Methyl-1H-imidazole-5-carboxamide
53525-55-6 95+%
10g
$1642 2024-07-17
A2B Chem LLC
AG26980-100mg
N-Methyl-1H-imidazole-5-carboxamide
53525-55-6 98%
100mg
$182.00 2024-04-19
A2B Chem LLC
AG26980-250mg
N-Methyl-1H-imidazole-5-carboxamide
53525-55-6 98%
250mg
$337.00 2024-04-19
A2B Chem LLC
AG26980-1g
N-Methyl-1H-imidazole-5-carboxamide
53525-55-6 98%
1g
$807.00 2024-04-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1402515-200mg
N-methyl-1H-imidazole-5-carboxamide
53525-55-6 95+%
200mg
¥1088.00 2024-05-10
Ambeed
A654741-100mg
N-Methyl-1H-imidazole-5-carboxamide
53525-55-6 95+%
100mg
$63.0 2024-04-18

N-methyl-1H-imidazole-5-carboxamide Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:53525-55-6)N-methyl-1H-imidazole-5-carboxamide
Order Number:A1164595
Stock Status:in Stock
Quantity:100mg/250mg/1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 00:22
Price ($):179.0/325.0/765.0
Email:sales@amadischem.com

N-methyl-1H-imidazole-5-carboxamide Related Literature

Additional information on N-methyl-1H-imidazole-5-carboxamide

Introduction to N-methyl-1H-imidazole-5-carboxamide (CAS No. 53525-55-6)

N-methyl-1H-imidazole-5-carboxamide, a compound with the chemical formula C₆H₈N₂O, is a derivative of imidazole and has garnered significant attention in the field of pharmaceutical research and development. This compound is characterized by its structural motif, which includes a N-methyl group and a carboxamide functional group attached to the 1H-imidazole-5-carboxamide core. The presence of these functional groups imparts unique chemical properties that make it a valuable intermediate in the synthesis of various bioactive molecules.

The CAS number 53525-55-6 uniquely identifies this compound in scientific literature and databases, facilitating its accurate referencing in research papers, patents, and industrial applications. The molecular structure of N-methyl-1H-imidazole-5-carboxamide consists of a five-membered aromatic ring containing two nitrogen atoms, with a methyl group attached to one of the nitrogen atoms and a carboxamide group linked to the fifth carbon atom. This configuration contributes to its reactivity and potential biological activity.

In recent years, N-methyl-1H-imidazole-5-carboxamide has been explored for its potential applications in drug discovery. Its imidazole core is a common scaffold in many pharmacologically active compounds, including antiviral, anti-inflammatory, and anticancer agents. The N-methyl group enhances the lipophilicity of the molecule, which can improve its ability to cross biological membranes, while the carboxamide group provides a site for further functionalization, allowing for the development of more complex derivatives.

One of the most promising areas of research involving N-methyl-1H-imidazole-5-carboxamide is its role as a precursor in the synthesis of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways and are often targeted in the development of anticancer therapies. By modifying the structure of N-methyl-1H-imidazole-5-carboxamide, researchers have been able to develop novel inhibitors that exhibit high selectivity and potency against specific kinases. For instance, studies have shown that derivatives of this compound can inhibit tyrosine kinases, which are overexpressed in many cancer cell lines.

Another significant application of N-methyl-1H-imidazole-5-carboxamide is in the field of antimicrobial research. The increasing prevalence of antibiotic-resistant bacteria has necessitated the development of new antimicrobial agents. The unique structural features of this compound make it a versatile building block for synthesizing molecules with broad-spectrum antimicrobial activity. Recent studies have demonstrated that certain derivatives of N-methyl-1H-imidazole-5-carboxamide can effectively inhibit the growth of Gram-positive and Gram-negative bacteria, as well as fungi.

The synthesis of N-methyl-1H-imidazole-5-carboxamide typically involves multi-step organic reactions starting from commercially available precursors. The key steps include condensation reactions to form the imidazole ring, followed by methylation and carboxylation to introduce the desired functional groups. Advanced synthetic techniques such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions have been employed to improve yield and purity. These synthetic methodologies are critical for ensuring that the final product meets the stringent requirements for pharmaceutical applications.

In addition to its pharmaceutical applications, N-methyl-1H-imidazole-5-carboxamide has shown potential in material science research. Its ability to form coordination complexes with metal ions makes it useful in designing metal-organic frameworks (MOFs) and supramolecular structures. These materials have applications in gas storage, catalysis, and sensors. The versatility of N-methyl-1H-imidazole-5-carboxamide as a ligand allows for the creation of tailored complexes with specific properties, making it an invaluable tool in materials chemistry.

The biological activity of N-methyl-1H-imidazole-5-carboxamide has been extensively studied in recent years. In vitro experiments have revealed that this compound exhibits inhibitory effects on various enzymes and receptors relevant to human health. For example, it has been shown to inhibit monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism. Additionally, derivatives of this compound have demonstrated neuroprotective properties in animal models, suggesting potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's.

The safety profile of N-methyl-1H-imidazole-5-carboxamide is another area of interest for researchers. Preclinical studies have evaluated its toxicity and pharmacokinetic properties to assess its suitability for further development into clinical candidates. These studies have shown that the compound is generally well-tolerated at therapeutic doses, although further research is needed to fully understand its long-term effects. The results from these studies provide valuable insights into the potential risks and benefits associated with this compound.

Future directions in research on N-methyl-1H-imidazole-5-carboxamide include exploring its role in modulating immune responses. Immune checkpoint inhibitors have revolutionized cancer therapy by targeting pathways that regulate immune cell function. By leveraging the structural features of this compound, researchers aim to develop novel immunomodulatory agents that can enhance anti-tumor immunity while minimizing side effects. This approach holds promise for treating a wide range of diseases beyond cancer.

In conclusion, N-methyl-1H-imidazole-5-carboxamide (CAS No. 53525-55-6) is a versatile compound with significant potential in pharmaceuticals, materials science, and biotechnology. Its unique structural features make it a valuable intermediate for synthesizing bioactive molecules with diverse applications. Ongoing research continues to uncover new uses for this compound, highlighting its importance as a building block for innovative therapies and materials. As our understanding of its properties grows, so too does its potential to contribute to advancements in human health and technology.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:53525-55-6)N-methyl-1H-imidazole-5-carboxamide
A1164595
Purity:99%/99%/99%
Quantity:100mg/250mg/1g
Price ($):179.0/325.0/765.0
Email